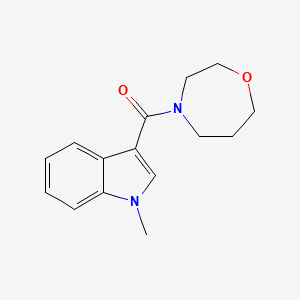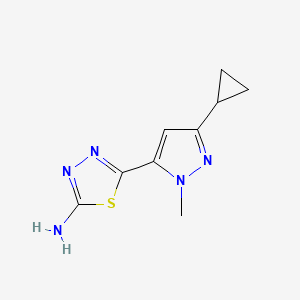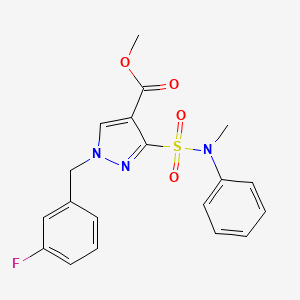
3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that consists of a propanol backbone with a phenyl ring and a methylcyclohexyl group attached through an ether linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it could potentially be synthesized through a series of reactions involving phenol, cyclohexanol, and propanol derivatives .Molecular Structure Analysis
The molecular formula of this compound is C16H24O2 . It contains a phenyl ring, a methylcyclohexyl group, and a propanol group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to other alcohols, ethers, and aromatic compounds. It’s likely to be a liquid at room temperature .Scientific Research Applications
Synthesis and Derivative Development
3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is involved in the synthesis of pharmacologically valuable derivatives. Schenk (2014) discusses the synthesis of new derivatives with potential pharmacological value, using a method involving reacting 1-phenoxy-3-amino-propan-2-ol with various compounds (Schenk, 2014).
Antimicrobial and Antioxidant Activities
The compound has been used in the synthesis of antimicrobial and antioxidant agents. Čižmáriková et al. (2020) synthesized a series of alkoxymethyl-4-hydroxyphenyl propan-1-ones, demonstrating their antimicrobial and antioxidant activities (Čižmáriková et al., 2020).
Kinetic Resolution and Synthesis of Natural Products
The compound plays a role in the kinetic resolution of derivatives for the synthesis of natural products. Shafioul and Cheong (2012) developed highly enantioselective resolution processes for derivatives of 2-phenylpropan-1-ol, facilitating the commercial synthesis of bio-active natural products (Shafioul & Cheong, 2012).
Electropolymerization Studies
This compound has been used in electropolymerization studies. Bıyıklıoğlu and Alp (2017) synthesized silicon naphthalocyanines bearing electropolymerizable units derived from the compound, examining their aggregation behavior and electrochemical properties (Bıyıklıoğlu & Alp, 2017).
Flavorings for Animal Species
This compound is also involved in the study of flavorings for animal species. Westendorf (2012) evaluated the safety and efficacy of tertiary alcohols, including this compound, as flavorings for animal species (Westendorf, 2012).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-13-7-2-4-10-15(13)18-16-11-5-3-8-14(16)9-6-12-17/h3,5,8,11,13,15,17H,2,4,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPACOUWRVFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=CC=C2CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)



![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)




![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

